molecular formula C21H22N6 B11278046 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11278046
M. Wt: 358.4 g/mol
InChI Key: SAWCBAJUCSJFMN-UHFFFAOYSA-N
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Description

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazoloquinazoline core structure, which is fused with a piperazine ring substituted with a 2,5-dimethylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Triazoloquinazoline Core: : The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst can yield the triazoloquinazoline core.

  • Substitution with Piperazine: : The triazoloquinazoline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine ring.

  • Introduction of the 2,5-Dimethylphenyl Group: : The final step involves the introduction of the 2,5-dimethylphenyl group onto the piperazine ring. This can be achieved through a nucleophilic substitution reaction using 2,5-dimethylphenyl chloride and a suitable base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders. It may act as a ligand for specific receptors in the brain, influencing neurotransmitter activity.

  • Pharmacology: : Research on this compound includes its pharmacokinetics, pharmacodynamics, and potential side effects. It is evaluated for its binding affinity to various receptors and its ability to modulate biological pathways.

  • Biological Studies: : The compound is used in biological assays to study its effects on cellular processes, gene expression, and protein interactions. It may serve as a tool compound to investigate specific biological mechanisms.

  • Industrial Applications: : In industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing downstream signaling pathways. For example, it may bind to G-protein-coupled receptors, leading to changes in intracellular second messenger levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one
  • Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds

Uniqueness

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the triazoloquinazoline core. These features contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy at various molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C21H22N6/c1-15-7-8-16(2)19(13-15)25-9-11-26(12-10-25)21-23-18-6-4-3-5-17(18)20-24-22-14-27(20)21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

SAWCBAJUCSJFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NN=CN53

Origin of Product

United States

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